molecular formula C15H29NO B13800519 N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid CAS No. 56471-44-4

N-tert-Butyl-1-(propan-2-yl)cycloheptane-1-carboximidic acid

Cat. No.: B13800519
CAS No.: 56471-44-4
M. Wt: 239.40 g/mol
InChI Key: KTONFZFXZYYJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-Butyl-2-isopropylcycloheptanecarboxamide: is an organic compound with the molecular formula C15H29NO. It is a derivative of cycloheptanecarboxamide, featuring tert-butyl and isopropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyl-2-isopropylcycloheptanecarboxamide typically involves the reaction of cycloheptanecarboxylic acid with tert-butylamine and isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity N-tert-Butyl-2-isopropylcycloheptanecarboxamide .

Chemical Reactions Analysis

Types of Reactions: N-tert-Butyl-2-isopropylcycloheptanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-tert-Butyl-2-isopropylcycloheptanecarboxamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-tert-Butyl-2-isopropylcycloheptanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its tert-butyl and isopropyl groups provide steric hindrance, influencing its reactivity and selectivity in different reactions. Additionally, the amide bond in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of cycloheptanecarboxylic acid and the corresponding amine .

Comparison with Similar Compounds

Uniqueness: N-tert-Butyl-2-isopropylcycloheptanecarboxamide is unique due to the presence of both tert-butyl and isopropyl groups, which impart distinct steric and electronic effects.

Properties

CAS No.

56471-44-4

Molecular Formula

C15H29NO

Molecular Weight

239.40 g/mol

IUPAC Name

N-tert-butyl-1-propan-2-ylcycloheptane-1-carboxamide

InChI

InChI=1S/C15H29NO/c1-12(2)15(10-8-6-7-9-11-15)13(17)16-14(3,4)5/h12H,6-11H2,1-5H3,(H,16,17)

InChI Key

KTONFZFXZYYJQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCCCC1)C(=O)NC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.